

Butyl sorbate CAS number 7367-78-4

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Compound of Interest

| | |
|----------------|---------------|
| Compound Name: | Butyl sorbate |
| CAS No.: | 7367-78-4 |
| Cat. No.: | B1277391 |

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Abstract

Butyl sorbate (CAS 7367-78-4), the butyl ester of 2,4-hexadienoic acid, is a chemical compound with established applications as a preservative in the food, beverage, and personal care industries.[1] Its antimicrobial properties, effective against a range of molds, yeasts, and bacteria, are central to its utility.[1] This technical guide provides a comprehensive overview of **Butyl sorbate**, consolidating available data on its chemical and physical properties, synthesis, analytical methodologies, and mechanism of action. While detailed experimental protocols and extensive quantitative biological data for **Butyl sorbate** are not widely published, this document presents generalized procedures based on related compounds and established chemical principles to guide researchers. This guide is intended to serve as a foundational resource for scientific and drug development professionals interested in **Butyl sorbate**.

Chemical and Physical Properties

Butyl sorbate is a colorless liquid with the molecular formula C₁₀H₁₆O₂. [2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Butyl Sorbate**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [3] |
| Synonyms | n-Butyl sorbate, Butyl 2,4-hexadienoate | [4] |
| CAS Number | 7367-78-4 | [2] |
| Molecular Formula | C10H16O2 | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [3] |
| Melting Point | 120-140 °C (Note: This wide range suggests it may be a decomposition or boiling range under specific conditions rather than a true melting point) | [2] |
| Flash Point | 97.22 °C (207.00 °F) TCC | [3] |
| Density | 0.912 g/cm ³ | [2] |
| Refractive Index | 1.457 | [2] |
| Solubility | Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C estimated) | [3] |
| logP (o/w) | 3.435 (estimated) | [3] |

Spectroscopic Data: Spectroscopic data for **Butyl sorbate** is available, providing the basis for its analytical characterization.

- Mass Spectrometry (MS): Electron ionization mass spectra are available in public databases. [2]
- Infrared (IR) Spectroscopy: IR spectra for the liquid film are available. [2][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data in CDCl₃ have been reported. [2]

Synthesis of Butyl Sorbate

The primary method for synthesizing **Butyl sorbate** is the esterification of sorbic acid with n-butanol. [6] Alternative methods have also been described in patent literature.

Acid-Catalyzed Esterification

A common laboratory and industrial synthesis involves the Fischer esterification of sorbic acid and n-butanol, typically using an acid catalyst. A patented method describes the use of p-toluenesulfonic acid as a catalyst with toluene as a water-carrying agent under negative pressure to drive the reaction to completion by removing water as it is formed. [4]

Disclaimer: The following is a generalized protocol based on standard esterification procedures and patent literature. [4][7] Optimization is required for specific laboratory conditions.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add sorbic acid (1.0 eq), n-butanol (1.1-1.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per gram of sorbic acid).
- **Catalyst Addition:** Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (e.g., 0.02-0.05 eq).
- **Reaction:** Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to

neutralize the acid catalyst, followed by water, and finally with brine.

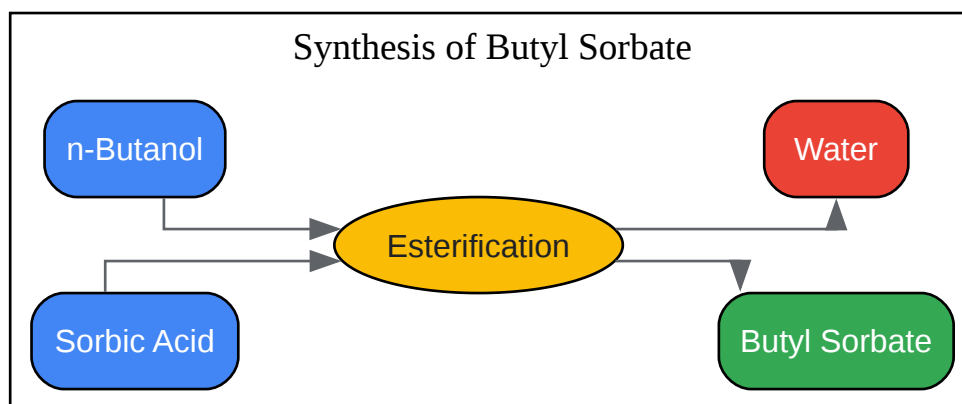
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude **Butyl sorbate** can be purified by vacuum distillation.[8]

Enzymatic Synthesis

Enzymatic synthesis using lipases presents a greener alternative to acid catalysis, allowing for milder reaction conditions.[6] Lipases, such as those from *Candida antarctica* (e.g., Novozym 435), can be used to catalyze the esterification in a solvent or solvent-free system.[9]

Disclaimer: This is a generalized protocol based on lipase-catalyzed esterifications of similar compounds.[10][11][12] Specific conditions will depend on the enzyme used.

- Reaction Setup: In a suitable reaction vessel, combine sorbic acid and n-butanol. The reaction can be run in a solvent-free system or in an appropriate organic solvent (e.g., hexane).
- Enzyme Addition: Add the lipase preparation (e.g., 5-10% by weight of the substrates).
- Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 30-60°C) with agitation. Monitor the reaction progress by GC or HPLC.
- Enzyme Removal and Product Isolation: After the desired conversion is reached, remove the immobilized enzyme by filtration. If a solvent was used, it can be removed under reduced pressure. The product can be further purified if necessary, for example, by vacuum distillation.



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Caption: Synthesis of **Butyl Sorbate** via Esterification.

Analytical Methods

The analysis of **Butyl sorbate** is crucial for quality control and research purposes. Chromatographic techniques are most commonly employed.

Gas Chromatography (GC)

GC and GC-MS are well-suited for the analysis of the relatively volatile **Butyl sorbate**.^[6] The NIST Chemistry WebBook provides some parameters for GC analysis.^[13]

Disclaimer: The following is a representative protocol.^[14] Method development and validation are required for specific applications.

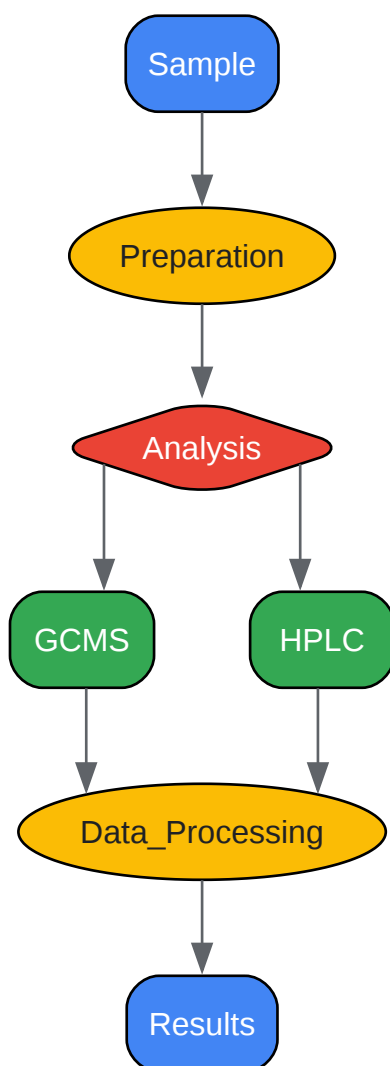
- Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MS or equivalent).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
- Injector: Split/splitless injector at a temperature of 250°C.

- Detector: A mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for **Butyl sorbate** is not readily available in the literature, methods for other sorbates and preservatives can be adapted.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) A reversed-phase C18 column is typically used.

- Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate buffer at pH 4.3) and an organic modifier (e.g., acetonitrile).[\[18\]](#)
- Elution: Isocratic or gradient elution can be used.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the sorbate chromophore (around 235 nm).[\[18\]](#)
- Sample Preparation: Liquid samples may be diluted with the mobile phase, while solid or semi-solid samples may require extraction followed by filtration.[\[16\]](#)



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Caption: Generalized Analytical Workflow for **Butyl Sorbate**.

Antimicrobial Activity and Mechanism of Action

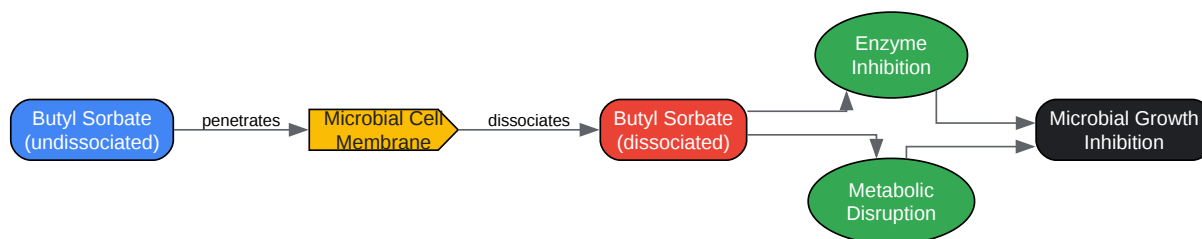
Sorbates, including **Butyl sorbate**, are known for their antimicrobial activity, primarily against yeasts and molds, and to a lesser extent, bacteria.[20]

Mechanism of Action

The antimicrobial action of sorbates is largely attributed to the undissociated form of the acid, which is more prevalent at lower pH values.[20] The lipophilic nature of the undissociated molecule allows it to pass through the microbial cell membrane.[21] Once inside the cytoplasm,

where the pH is typically higher, the acid dissociates, leading to a decrease in intracellular pH and disruption of metabolic processes.[22] Key proposed mechanisms include:

- Disruption of Cell Membranes: Interference with the structure and function of the cell membrane.[6]
- Inhibition of Enzymes: Sorbates can inhibit various enzymes involved in cellular metabolism. [9]
- Interference with Spore Germination: Sorbates have been shown to inhibit the germination of bacterial spores.[20]



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